molecular formula C18H19N7O B2957064 1-(6-phenylpyrimidin-4-yl)-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]azetidine-3-carboxamide CAS No. 2034620-03-4

1-(6-phenylpyrimidin-4-yl)-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]azetidine-3-carboxamide

Cat. No.: B2957064
CAS No.: 2034620-03-4
M. Wt: 349.398
InChI Key: QSWKJZPUGRPYES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-phenylpyrimidin-4-yl)-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]azetidine-3-carboxamide is a useful research compound. Its molecular formula is C18H19N7O and its molecular weight is 349.398. The purity is usually 95%.
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Scientific Research Applications

Scientific Research Applications of Related Compounds

Metabolism and Detection in Biological Systems : Research into compounds like pirimicarb and prochloraz highlights methodologies for biological monitoring and the investigation of metabolism in humans. Studies have demonstrated the ability to detect metabolites in urine, indicating exposure to specific chemicals, such as pirimicarb, used as an insecticide in agriculture. This showcases the potential for applying similar methodologies to monitor exposure to and metabolism of N-(2-(1H-1,2,4-triazol-1-yl)ethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide in clinical or occupational health settings (Hardt et al., 1999), (Chen et al., 2013).

Analytical Techniques for Detection and Analysis : The development of methods for the detection and analysis of bioactive pyridines in human plasma and urine after coffee consumption, using hydrophilic liquid interaction chromatography tandem mass spectrometry, suggests the potential for developing sophisticated analytical techniques for similar compounds. Such methodologies could be adapted to study the pharmacokinetics, metabolism, and biological effects of N-(2-(1H-1,2,4-triazol-1-yl)ethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide, contributing to a deeper understanding of its behavior in biological systems (Lang et al., 2010).

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound is part of a series of hybrids that have shown potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . These cell lines are commonly used in cancer research, suggesting that the compound may target proteins or pathways involved in cancer progression.

Mode of Action

It has been observed that some of the hybrids in the same series can inhibit the proliferation of mcf-7 cancer cells by inducing apoptosis . Apoptosis is a form of programmed cell death, which is often dysregulated in cancer cells. By inducing apoptosis, the compound could effectively eliminate cancer cells.

Result of Action

The compound has demonstrated cytotoxic effects against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM . The IC50 value represents the concentration of the compound required to inhibit cell growth by 50%, a common measure of a drug’s potency. Notably, some of the hybrids in the same series demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin , suggesting a degree of selectivity in their action.

Properties

IUPAC Name

1-(6-phenylpyrimidin-4-yl)-N-[2-(1,2,4-triazol-1-yl)ethyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O/c26-18(20-6-7-25-13-19-11-23-25)15-9-24(10-15)17-8-16(21-12-22-17)14-4-2-1-3-5-14/h1-5,8,11-13,15H,6-7,9-10H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWKJZPUGRPYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NCCN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.